7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound that features a unique combination of furan, thiophene, and thiazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic synthesis
Thiazepane Ring Formation: The thiazepane ring can be synthesized via a cyclization reaction involving a suitable diamine and a thioester. For example, reacting 1,4-diaminobutane with ethyl thioacetate under acidic conditions can yield the thiazepane ring.
Furan and Thiophene Introduction: The furan and thiophene rings can be introduced through nucleophilic substitution reactions. For instance, furan-2-carboxylic acid can be reacted with the thiazepane derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the furan-thiazepane intermediate. Subsequently, thiophene-2-methylamine can be introduced via another coupling reaction to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the carboxamide group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones of the furan and thiophene rings.
Reduction: Corresponding amines from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocycles suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of furan, thiophene, and thiazepane rings, which is not commonly found in other compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(16-11-12-3-2-9-20-12)17-6-5-14(21-10-7-17)13-4-1-8-19-13/h1-4,8-9,14H,5-7,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIRMHOKFFHHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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